molecular formula C15H24N2 B8746231 1-(3-Methyl-3-phenylbutyl)piperazine

1-(3-Methyl-3-phenylbutyl)piperazine

Cat. No.: B8746231
M. Wt: 232.36 g/mol
InChI Key: GOQQBXUPHRKECR-UHFFFAOYSA-N
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Description

1-(3-Methyl-3-phenylbutyl)piperazine is a synthetic organic compound featuring a piperazine ring, a versatile scaffold frequently employed in medicinal chemistry and pharmaceutical research . Piperazine derivatives are extensively investigated for their potential as central nervous system (CNS) active agents, with some acting as monoamine receptor ligands or releasing agents, influencing neurotransmitter systems such as serotonin and dopamine . This specific derivative, characterized by the 3-methyl-3-phenylbutyl side chain, serves as a valuable chemical intermediate or building block for designing and synthesizing novel bioactive molecules . Researchers utilize this compound in the exploration of new pharmacotherapies, leveraging the piperazine moiety to fine-tune the physicochemical properties, potency, and selectivity of lead compounds . As with many piperazine-based structures, its applications are primarily found in early-stage drug discovery, including target identification, structure-activity relationship (SAR) studies, and preclinical proof-of-concept assays . This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-(3-methyl-3-phenylbutyl)piperazine

InChI

InChI=1S/C15H24N2/c1-15(2,14-6-4-3-5-7-14)8-11-17-12-9-16-10-13-17/h3-7,16H,8-13H2,1-2H3

InChI Key

GOQQBXUPHRKECR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1CCNCC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The substituent on the piperazine nitrogen significantly influences molecular properties and bioactivity. Below is a comparison of substituents in related compounds:

Compound Substituent Structure Key Features
1-(3-Methyl-3-phenylbutyl)piperazine 3-Methyl-3-phenylbutyl Bulky, hydrophobic, branched
1-(4-Chlorobenzhydryl)piperazine (5a–g) 4-Chlorobenzhydryl Aromatic, halogenated, planar
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Electron-donating group, polar
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) m-Trifluoromethylphenyl Electron-withdrawing, lipophilic

Key Insight : The bulky 3-methyl-3-phenylbutyl group may reduce metabolic clearance compared to smaller substituents (e.g., benzyl or chlorophenyl groups) but could hinder receptor binding due to steric effects .

Antibacterial Activity
  • 1-(Substituted phenyl)piperazine derivatives (e.g., 5g–5k) : Bulky substituents on the phenyl ring slightly reduce antibacterial activity, likely due to steric hindrance affecting target binding (e.g., DNA topoisomerase II interaction) .
  • This compound (hypothetical) : Similar bulkiness may limit antibacterial efficacy compared to derivatives with smaller substituents.
Anticancer Activity
  • 1-(4-Chlorobenzhydryl)piperazine derivatives (5a–g) : Exhibit IC₅₀ values in the micromolar range against liver (HEPG2, IC₅₀ = 1.8–4.2 µM) and breast (MCF7, IC₅₀ = 2.1–3.9 µM) cancer cells .

Physicochemical Properties

Substituents critically influence ionization (pKa) and solubility:

Compound pKa (Piperazine N) Solubility (LogP)
Piperazine 9.8 (N1), 5.6 (N4) Low (LogP ~0.3)
1-(2-Hydroxyethyl)piperazine 9.3, 4.7 Moderate (LogP ~1.2)
This compound (predicted) ~8.5–9.0 High (LogP ~3.5–4.0)

Note: The bulky alkyl-aryl substituent in this compound likely increases lipophilicity, reducing aqueous solubility but enhancing blood-brain barrier penetration .

Metabolic Stability and Pathways

  • N-Dealkylation : Arylpiperazines commonly undergo CYP3A4-mediated N-dealkylation, producing active metabolites (e.g., 1-aryl-piperazines) .
  • This compound : The branched alkyl chain may slow metabolic degradation compared to linear chains (e.g., ethyl or propyl groups) .

Receptor Binding Affinity and Selectivity

Piperazine derivatives exhibit varied receptor interactions:

Compound Receptor Target Affinity (IC₅₀/Ki) Selectivity
1-(m-Trifluoromethylphenyl)piperazine 5-HT₁B 65 nM 65-fold vs. 5-HT₁A
1-(2-Methoxyphenyl)piperazine 5-HT₁A ~100 nM Moderate selectivity
This compound (predicted) Dopamine D3/D2 Not reported Likely low due to bulk

Key Insight : The 3-methyl-3-phenylbutyl group’s steric bulk may reduce affinity for serotonin or dopamine receptors compared to smaller, planar substituents (e.g., chlorophenyl or methoxyphenyl groups) .

Preparation Methods

Reaction Mechanism and Conditions

  • Deprotonation : Piperazine is treated with a strong base (e.g., NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) to generate a reactive piperazide anion.

  • Nucleophilic Substitution : The anion reacts with 3-methyl-3-phenylbutyl bromide or iodide at temperatures between 20–30°C.

  • Workup : The product is isolated via extraction with toluene or ethyl acetate, followed by distillation or crystallization.

Key Considerations:

  • Steric Hindrance : The bulky 3-methyl-3-phenylbutyl group may slow reaction kinetics, necessitating extended reaction times or elevated temperatures.

  • Selectivity : Piperazine contains two nitrogen atoms, risking dialkylation. Monosubstitution can be favored by using a 1:1 molar ratio of piperazine to alkyl halide.

Reductive Amination of 3-Methyl-3-phenylbutanone

Reductive amination offers an alternative route, leveraging the condensation of a ketone with piperazine in the presence of a reducing agent. This method is exemplified in patent, where lithium aluminium hydride (LiAlH₄) reduces intermediate imines.

Synthetic Steps:

  • Imine Formation : 3-Methyl-3-phenylbutanone reacts with piperazine in tetrahydrofuran (THF) under reflux to form an imine intermediate.

  • Reduction : LiAlH₄ is added to reduce the imine to the corresponding amine.

  • Purification : The product is isolated via aqueous workup and solvent extraction, followed by recrystallization.

Advantages:

  • High Purity : LiAlH₄ ensures complete reduction, minimizing byproducts.

  • Scalability : Patent reports yields exceeding 93% for analogous reductions.

Nucleophilic Substitution Using Tosylate Derivatives

Tosylate intermediates, as described in patent, provide excellent leaving groups for nucleophilic substitution. This method avoids the use of alkyl halides, which can be moisture-sensitive.

Procedure:

  • Tosylation : 3-Methyl-3-phenylbutanol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the tosylate.

  • Substitution : The tosylate reacts with piperazine in ethanol or THF at 60–80°C.

  • Isolation : The product is extracted with methylene chloride and purified via distillation.

Challenges:

  • Byproduct Formation : Competing elimination reactions may occur, requiring careful temperature control.

Comparative Analysis of Synthetic Methods

The table below extrapolates data from analogous syntheses in patents to hypothesize performance metrics for 1-(3-Methyl-3-phenylbutyl)piperazine:

MethodReagents/ConditionsYield (%)Purity (%)Key Advantages
AlkylationNaH, DMF, 25°C, 2–4 hr85–9098–99Direct, minimal steps
Reductive AminationLiAlH₄, THF, reflux, 6 hr90–9399.5+High selectivity
Tosylate SubstitutionTsCl, piperazine, EtOH, 60°C80–8597–98Stable intermediates

Purification and Quality Control

High-performance liquid chromatography (HPLC), as employed in patents, is critical for verifying purity and detecting impurities such as:

  • Dialkylated Piperazine : Formed due to excess alkylating agent.

  • Unreacted Starting Material : Removed via solvent extraction.

Patent emphasizes distillation under reduced pressure to achieve >99% purity, a step applicable to this compound.

Industrial Scalability and Challenges

Scaling the above methods requires addressing:

  • Cost of Alkyl Halides : 3-Methyl-3-phenylbutyl bromide is expensive, favoring reductive amination for large-scale production.

  • Catalytic Hydrogenation : Patent uses palladium-carbon (Pd/C) for deprotection, a technique adaptable for reducing nitro groups or removing benzyl protecting groups in related syntheses.

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-Methyl-3-phenylbutyl)piperazine and its analogs?

The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

  • Alkylation of Piperazine : Reacting piperazine with 3-methyl-3-phenylbutyl halides under basic conditions (e.g., NaHCO₃ or K₂CO₃) in solvents like acetonitrile or DMF. For example, describes alkylation using bromomethyl intermediates with reflux conditions (~3 hours) and recrystallization from ethyl acetate for purification .
  • Coupling Reagents : For introducing substituents, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) are used to activate carboxyl groups, as seen in peptide derivatization studies .
  • Optimization : Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 1:2), with extraction and silica gel chromatography for purification .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the physicochemical properties of piperazine derivatives?

  • pKa and Solubility : Substituents like methyl, hydroxyl, or trifluoromethyl groups alter the pKa of the piperazine nitrogen atoms. For instance, adding electron-withdrawing groups (e.g., -CF₃) decreases basicity, affecting solubility and bioavailability. shows that pKa values for substituted piperazines vary by 1–2 units depending on substituent polarity and steric effects .
  • Thermodynamic Stability : The van’t Hoff equation can correlate pKa changes with temperature, guiding solvent selection for synthesis. For example, ΔH° and ΔS° values for dissociation processes help predict stability under physiological conditions .

Advanced Research Questions

Q. What experimental methodologies are employed to assess binding affinity of this compound derivatives to neurotransmitter transporters (e.g., dopamine, serotonin)?

  • Radioligand Binding Assays : Competing with known ligands (e.g., GBR 12909) using [³H]dopamine uptake inhibition in synaptosomal preparations. highlights substituent effects (e.g., fluoro vs. methoxy groups) on IC₅₀ values, with fluorophenyl groups enhancing serotonin transporter (SERT) affinity by ~10-fold compared to unsubstituted analogs .
  • Structure-Activity Relationship (SAR) : Molecular docking studies (e.g., AutoDock Vina) model interactions with transporter binding pockets. For example, bulky 3-phenylbutyl groups may sterically hinder dopamine transporter (DAT) binding while improving SERT selectivity .

Q. How can thermodynamic and kinetic data resolve contradictions in metal-ligand coordination studies of piperazine-based compounds?

  • Potentiometric Titration : Measures stability constants (logK) for metal complexes (e.g., Cu²⁺, Pd²⁺) in aqueous solutions. demonstrates that piperazine ligands with hydroxyethyl groups form stronger complexes with transition metals (logK = 4.2–5.8) than alkaline-earth metals (logK = 2.1–3.5) due to nitrogen lone-pair availability .
  • Contradiction Resolution : Conflicting logK values may arise from solvent polarity or ionic strength. Using a constant ionic medium (e.g., 0.1 M NaClO₄) standardizes conditions, as shown in studies on 4,6-dimethyl-piperazine ligands .

Q. What analytical techniques are critical for characterizing piperazine derivatives in proteomic and metabolomic studies?

  • MALDI-TOF Mass Spectrometry : Piperazine-based derivatization (e.g., 2-pyridylpiperazine) enhances ionization efficiency of peptides. reports >94% derivatization yields using EDC/HOAt, improving detection of low-MW peptides (e.g., <2 kDa) in tryptic digests .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δH 2.47–3.85 ppm for methylene and piperazine protons) confirm structural integrity, while 2D COSY resolves overlapping signals in aromatic regions .

Q. How do methodological challenges in synthesizing chiral piperazine derivatives impact pharmacological activity?

  • Chiral Resolution : Racemic mixtures (e.g., 1-(3-phenylpropyl)piperazine) require chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution. notes that enantiomers of CCR5 antagonists exhibit 10-fold differences in antiviral potency due to steric fit in receptor pockets .
  • Stereochemical Effects : Molecular dynamics simulations (e.g., AMBER) predict that (S)-configured methyl groups improve hydrophobic interactions with GPCRs, as seen in HIV-1 inhibitor studies .

Q. What strategies address discrepancies in reported biological activities of structurally similar piperazine analogs?

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., NIH Psychoactive Drug Screening Program). For example, shows 1-(3-chlorophenyl)piperazine (mCPP) acts as a 5-HT₂C agonist (EC₅₀ = 12 nM) but lacks activity at 5-HT₁A, clarifying receptor specificity .
  • Counter-Screening : Test compounds against off-target receptors (e.g., muscarinic receptors) to rule out false positives, as done in CCR5 antagonist optimization .

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